molecular formula C11H9NOS B14540674 4-Phenylthiophene-2-carboxamide CAS No. 62403-29-6

4-Phenylthiophene-2-carboxamide

Cat. No.: B14540674
CAS No.: 62403-29-6
M. Wt: 203.26 g/mol
InChI Key: XGFFLSZDZDPBAB-UHFFFAOYSA-N
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Description

4-Phenylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a phenyl group at the 4-position and a carboxamide group at the 2-position. The compound is typically stored at +4°C and is available at a purity of 95% .

Properties

CAS No.

62403-29-6

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C11H9NOS/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)

InChI Key

XGFFLSZDZDPBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

4-Phenylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Notes
4-Phenylthiophene-2-carboxamide C₁₁H₉NOS 203.04 None (parent compound) Base scaffold for derivatization
N-(4-Aminobenzenesulfonyl)-4-phenylthiophene-2-carboxamide C₁₇H₁₄N₂O₃S₂ 374.44 4-Aminophenylsulfonamide Sulfonylation of parent compound
N-[(3-Chlorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₆H₂₃ClN₂O₃S₂ 511.06 3-Chlorobenzyl, methyl(4-methylphenyl)sulfamoyl Multi-step sulfamoyl coupling
N-[(4-Fluorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₆H₂₃FN₂O₃S₂ 494.61 4-Fluorobenzyl, methyl(4-methylphenyl)sulfamoyl Similar to with fluorination

Key Observations :

  • Halogenation (e.g., Cl in , F in ): Halogens improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
  • Bulkier Substituents (e.g., benzyl groups in ): These may sterically hinder interactions but improve selectivity for specific protein pockets.

Key Findings :

  • T-type Ca²⁺ Channel Inhibition : The sulfonamide derivative’s activity suggests utility in neurological disorders or pain management.
  • Structural-Activity Relationship (SAR) : Sulfamoyl and halogenated benzyl groups correlate with enhanced target affinity, as seen in high-throughput screening compounds (e.g., ).

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